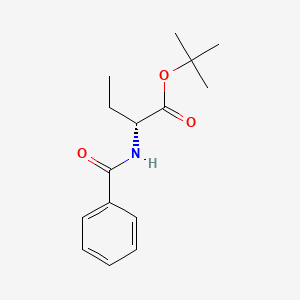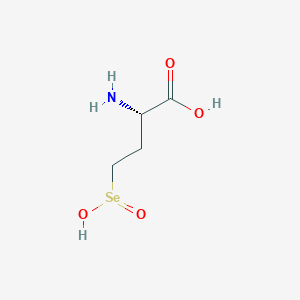![molecular formula C20H17FN2O B14182074 Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- CAS No. 897015-64-4](/img/structure/B14182074.png)
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring, a fluorophenyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- typically involves the reaction of 3-fluorobenzylamine with 4-(3-pyridinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-
- Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(2-pyridinyl)-
- Benzeneacetamide, N-[(3-chlorophenyl)methyl]-4-(3-pyridinyl)-
Uniqueness
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- is unique due to the specific positioning of the fluorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propiedades
Número CAS |
897015-64-4 |
|---|---|
Fórmula molecular |
C20H17FN2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-2-(4-pyridin-3-ylphenyl)acetamide |
InChI |
InChI=1S/C20H17FN2O/c21-19-5-1-3-16(11-19)13-23-20(24)12-15-6-8-17(9-7-15)18-4-2-10-22-14-18/h1-11,14H,12-13H2,(H,23,24) |
Clave InChI |
SOYOUJYRVTXZDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)

![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
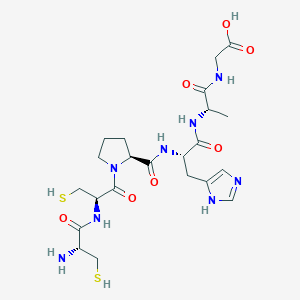
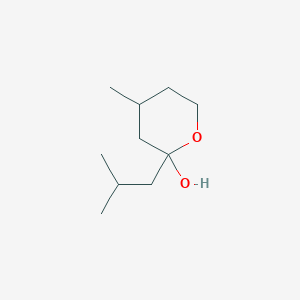
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
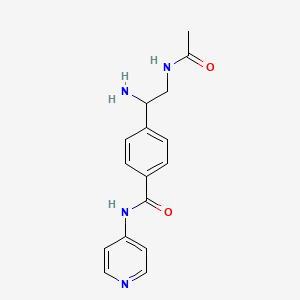
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
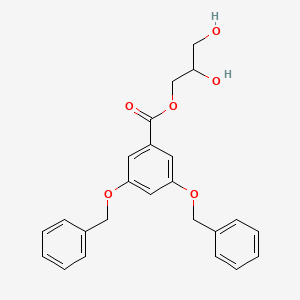
![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)
![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
